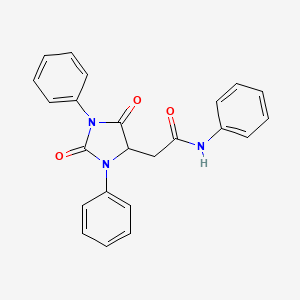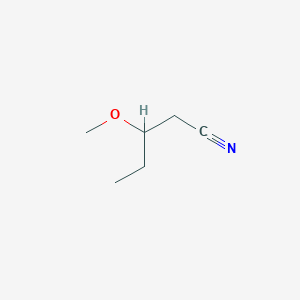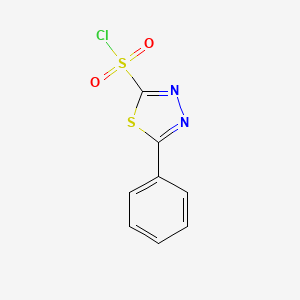
2-(2,5-DIOXO-1,3-DIPHENYL-4-IMIDAZOLIDINYL)-N-PHENYLACETAMIDE
Descripción general
Descripción
2-(2,5-DIOXO-1,3-DIPHENYL-4-IMIDAZOLIDINYL)-N-PHENYLACETAMIDE is a complex organic compound known for its unique chemical structure and properties This compound belongs to the hydantoin family, which is characterized by a five-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIOXO-1,3-DIPHENYL-4-IMIDAZOLIDINYL)-N-PHENYLACETAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to cyclization to form the hydantoin ring. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-DIOXO-1,3-DIPHENYL-4-IMIDAZOLIDINYL)-N-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The phenyl groups and the hydantoin ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.
Aplicaciones Científicas De Investigación
2-(2,5-DIOXO-1,3-DIPHENYL-4-IMIDAZOLIDINYL)-N-PHENYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(2,5-DIOXO-1,3-DIPHENYL-4-IMIDAZOLIDINYL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenylhydantoin: A simpler analog with similar structural features but lacking the phenylaminocarbonylmethyl group.
5-Phenylhydantoin: Another related compound with a single phenyl group attached to the hydantoin ring.
Uniqueness
2-(2,5-DIOXO-1,3-DIPHENYL-4-IMIDAZOLIDINYL)-N-PHENYLACETAMIDE stands out due to the presence of the phenylaminocarbonylmethyl group, which enhances its chemical reactivity and potential applications. This unique structural feature allows for more diverse chemical modifications and interactions compared to its simpler analogs.
Propiedades
Fórmula molecular |
C23H19N3O3 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
2-(2,5-dioxo-1,3-diphenylimidazolidin-4-yl)-N-phenylacetamide |
InChI |
InChI=1S/C23H19N3O3/c27-21(24-17-10-4-1-5-11-17)16-20-22(28)26(19-14-8-3-9-15-19)23(29)25(20)18-12-6-2-7-13-18/h1-15,20H,16H2,(H,24,27) |
Clave InChI |
LBNHTXSUTXTYHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene](/img/structure/B8559890.png)
![5-(4-nitrobenzylidene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B8559897.png)
![(1S)-1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B8559905.png)





![4-[2-(Methylthio)ethylamino]phenyl methyl sulfone](/img/structure/B8559946.png)



